molecular formula C16H21N5O5 B1681368 1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid CAS No. 24769-58-2

1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1681368
CAS No.: 24769-58-2
M. Wt: 363.37 g/mol
InChI Key: ITYONPBTNRIEBA-SRVKXCTJSA-N
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Description

Thyrotropin-releasing hormone free acid, also known as TRH-OH, is a physiological metabolite of thyrotropin-releasing hormone. Thyrotropin-releasing hormone is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. It is primarily involved in the synthesis and release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland .

Biochemical Analysis

Biochemical Properties

Pglu-his-pro interacts with various enzymes, proteins, and other biomolecules. It is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus . The peptide is hydrolyzed in blood and extracellular space by a M1 family metallopeptidase, the TRH-degrading ectoenzyme (TRH-DE), also called pyroglutamyl peptidase II .

Cellular Effects

Pglu-his-pro has significant effects on various types of cells and cellular processes. It regulates the function of cells in the anterior pituitary and the central and peripheral nervous systems . By controlling the synthesis and release of thyroid hormones, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pglu-his-pro exerts its effects at the molecular level through various mechanisms. It binds to the TRH receptor, stimulating the release of thyroid-stimulating hormone from thyrotropes and prolactin from lactotropes . The effects of Pglu-his-pro are of short duration, in part because the peptide is hydrolyzed in blood and extracellular space by a M1 family metallopeptidase .

Temporal Effects in Laboratory Settings

The effects of Pglu-his-pro change over time in laboratory settings. The half-life of Pglu-his-pro in the blood is approximately 6 minutes

Metabolic Pathways

Pglu-his-pro is involved in several metabolic pathways. It is metabolized in brain extracts, involving the cleavage of His-ProNH2 produced from TRH by pyroglutamate aminopeptidase .

Transport and Distribution

Pglu-his-pro is transported and distributed within cells and tissues. It is very short-lived, lasting for a matter of two minutes and traveling less than an inch in the bloodstream to the pituitary gland before it is broken down .

Subcellular Localization

The subcellular localization of Pglu-his-pro depends on the cell context in which it is expressed. In pituitary lactotrophs, which normally express TRH receptors, and in AtT20 pituitary corticotrophs, Pglu-his-pro receptor immunoreactivity was primarily confined to the plasma membrane . In HEK 293 and COS7 cells, Pglu-his-pro receptors were predominantly intracellular .

Preparation Methods

Thyrotropin-releasing hormone free acid can be enzymatically degraded from thyrotropin-releasing hormone in plasma and brain tissue. The degradation process involves the cleavage of the C-terminal amide group by a specific proline endopeptidase, resulting in the formation of thyrotropin-releasing hormone free acid .

Chemical Reactions Analysis

Thyrotropin-releasing hormone free acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydroxyl radicals for oxidation and specific enzymes for degradation. The major products formed from these reactions include various metabolites that are further processed in biological systems .

Scientific Research Applications

Thyrotropin-releasing hormone free acid has several scientific research applications:

Comparison with Similar Compounds

Thyrotropin-releasing hormone free acid can be compared with other similar compounds, such as:

    Thyrotropin-releasing hormone: The parent compound from which thyrotropin-releasing hormone free acid is derived.

    Taltirelin: An analog of thyrotropin-releasing hormone with improved central nervous system activity and pharmacological properties.

Thyrotropin-releasing hormone free acid is unique due to its stability and specific interactions with thyrotropin-releasing hormone receptors, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYONPBTNRIEBA-SRVKXCTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24769-58-2
Record name Acid-TRH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24769-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid

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